5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c17-12-7-11(8-18-9-12)15(20)19-10-16(21,13-3-1-5-22-13)14-4-2-6-23-14/h1-9,21H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYABRILOPMJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of nicotinamide to introduce the bromine atom. This is followed by the formation of the furan and thiophene rings through cyclization reactions. The final step involves coupling these rings with the brominated nicotinamide under specific conditions, such as using a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Nicotinamide Derivatives
The target compound’s structural uniqueness lies in its bromine atom (at the pyridine 5-position) and the hydroxyethyl linker fused to furan and thiophene rings. Below is a comparison with analogs from the literature:
Table 1: Key Nicotinamide Derivatives and Their Properties
Key Observations :
Bromine vs. Fluorine : The bromine atom in the target compound increases molecular weight and polarizability compared to fluorinated analogs (e.g., compound 19). Bromine may enhance halogen bonding in biological targets but reduce solubility .
Heterocyclic Linkers : The furan-thiophene-hydroxyethyl moiety distinguishes the target compound from analogs with simpler tetrahydrofuran (compound 20) or single-heterocycle substituents. Thiophene’s electron-rich nature could improve π-π stacking compared to furan .
Synthetic Yields : Method C in compound 20 yielded only 41%, suggesting challenges in alkylation steps for bulky substituents, which may apply to the target compound’s synthesis .
Comparative Physicochemical and Spectroscopic Data
Mass Spectrometry :
Chromatographic Purity :
Biological Activity
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining a furan ring, a thiophene moiety, and a nicotinamide group, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is CHBrNOS, with a molecular weight of 393.3 g/mol. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring containing oxygen |
| Thiophene Ring | A five-membered ring containing sulfur |
| Nicotinamide Group | A pyridine derivative with an amide functional group |
Anticancer Properties
Research indicates that derivatives of nicotinamide, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds with structural similarities demonstrate promising activity against human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) cell lines.
- Cytotoxicity : The compound has shown IC values in the micromolar range against several cancer cell lines, indicating potent antiproliferative activity. For example, related compounds have demonstrated IC values ranging from 0.11 to 1.47 µM against similar cancer types .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of p53 pathways and caspase cascades. Flow cytometry assays revealed that these compounds can induce apoptosis in a dose-dependent manner .
- Structure-Activity Relationship (SAR) : It has been observed that the presence of electron-donating groups enhances the biological activity of related compounds, while electron-withdrawing groups tend to decrease potency .
Other Biological Activities
In addition to anticancer properties, derivatives of this compound may possess other pharmacological activities:
- Antimicrobial Activity : Some studies suggest that thiophene-containing compounds exhibit antifungal and antibacterial properties, making them candidates for further exploration in infectious disease treatments .
- Anti-inflammatory Effects : Given the role of nicotinic acid derivatives in modulating inflammatory pathways, there is potential for these compounds to exhibit anti-inflammatory activities as well .
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds structurally similar to this compound:
Q & A
Q. Q1. What are the standard synthetic protocols for preparing 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide?
Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the hydroxyethylamine intermediate via condensation of furan-2-yl and thiophen-2-yl aldehydes with a nitroalkane, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation).
- Step 2: Coupling the nicotinamide core (5-bromonicotinic acid) with the intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., acetonitrile) are standard .
Q. Q2. How is structural confirmation achieved for this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and hydroxyethylamine (δ 3.5–4.5 ppm) moieties.
- HRMS: Validates the molecular formula (e.g., C₁₈H₁₆BrN₃O₃S requires m/z 446.02).
- IR Spectroscopy: Detects amide C=O (~1650 cm⁻¹) and hydroxyl (~3300 cm⁻¹) stretches .
Advanced Questions
Q. Q3. How can reaction yields be optimized during the coupling step?
Answer:
- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Catalysis: Additives like DMAP improve coupling efficiency by stabilizing reactive intermediates.
- Temperature Control: Maintaining 0–5°C during activation minimizes side reactions (e.g., hydrolysis).
- Real-Time Monitoring: TLC or in-line FTIR tracks reaction progress to avoid overactivation .
Q. Q4. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., fixed cell lines, serum-free media).
- Metabolic Stability Assays: Assess compound degradation in microsomal models to explain variability in in vivo vs. in vitro results.
- Target Selectivity Profiling: Use kinase/GPCR panels to identify off-target effects that may skew data .
Experimental Design
Q. Q5. How to design a robust SAR study for this compound?
Answer:
- Core Modifications: Synthesize analogs with halogen substitutions (e.g., Cl, F at the 5-bromo position) or heterocycle replacements (e.g., pyrrole instead of thiophene).
- Functional Group Variations: Test esterification of the hydroxy group or methylation of the amide nitrogen.
- Assay Selection: Prioritize high-throughput screening (HTS) for binding affinity (SPR, ITC) and functional assays (cAMP, Ca²⁺ flux) .
Q. Q6. What analytical methods validate purity for pharmacological studies?
Answer:
- HPLC-PDA/MS: Quantifies impurities (e.g., unreacted starting materials) with <1% thresholds.
- Elemental Analysis: Confirms stoichiometric ratios of C, H, N, S.
- Chiral HPLC: Essential if the hydroxyethylamine center is stereogenic .
Data Interpretation & Challenges
Q. Q7. How to address discrepancies in solubility profiles reported in different solvents?
Answer:
- Solubility Parameters: Use Hansen solubility parameters (δD, δP, δH) to predict compatibility.
- Co-Solvent Systems: Test PEG-400/water or DMSO/saline mixtures for in vivo compatibility.
- Crystallinity Analysis: XRPD identifies polymorphs affecting solubility .
Q. Q8. What computational tools predict metabolic pathways for this compound?
Answer:
- In Silico Platforms: SwissADME or ADMET Predictor® simulate Phase I/II metabolism (e.g., hydroxylation at the furan ring).
- Docking Studies: AutoDock Vina models interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6) .
Comparative & Mechanistic Studies
Q. Q9. How does this compound compare to fluorinated analogs in receptor binding?
Answer:
- Fluorine Scan: Replace the bromine with fluorine to assess electronic effects on π-π stacking (e.g., with aromatic residues in kinase ATP pockets).
- Thermodynamic Profiling: Compare ΔG values via ITC to quantify affinity changes .
Q. Q10. What mechanistic studies elucidate its potential anti-inflammatory effects?
Answer:
- NF-κB/STAT3 Pathways: Use luciferase reporter assays in RAW264.7 macrophages.
- Cytokine Profiling: Quantify TNF-α, IL-6 via ELISA post-LPS stimulation.
- ROS Scavenging Assays: Measure DCFH-DA fluorescence to assess antioxidant activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
